N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran ring attached to a carboxamide group, which is further linked to a phenylpiperazine moiety through a butyl chain. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and other related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine or amide under suitable conditions.
Linking the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached to the carboxamide group through a butyl chain using a coupling reaction, often facilitated by reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. The benzofuran ring may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide: A compound with a similar structure but with a thiophene ring instead of a benzofuran ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a pyrimidine ring instead of a benzofuran ring.
Uniqueness
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H27N3O2/c27-23(22-18-19-8-4-5-11-21(19)28-22)24-12-6-7-13-25-14-16-26(17-15-25)20-9-2-1-3-10-20/h1-5,8-11,18H,6-7,12-17H2,(H,24,27) |
InChI Key |
CAWFRCMJYFIMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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